molecular formula C12H20F2N2O2 B6300589 tert-butyl 3,3-difluoro-octahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate CAS No. 2167470-91-7

tert-butyl 3,3-difluoro-octahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate

Cat. No.: B6300589
CAS No.: 2167470-91-7
M. Wt: 262.30 g/mol
InChI Key: JDVNFFNXDUWBPN-UHFFFAOYSA-N
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Description

tert-butyl 3,3-difluoro-octahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate: is a synthetic organic compound with the molecular formula C12H20F2N2O2 and a molecular weight of 262.3 g/mol . This compound is characterized by its unique structure, which includes a pyrrolo[3,2-c]pyridine core with difluoro and tert-butyl substituents. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of tert-butyl 3,3-difluoro-octahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate involves multiple steps. One common synthetic route includes the following steps :

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and tert-butyl acrylate.

    Reaction Conditions: The reaction typically involves the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the starting materials, followed by nucleophilic substitution reactions.

    Cyclization: The cyclization step forms the pyrrolo[3,2-c]pyridine core, often under acidic or basic conditions.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

tert-butyl 3,3-difluoro-octahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms, forming new derivatives.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

tert-butyl 3,3-difluoro-octahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate has a wide range of scientific research applications :

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: The compound is studied for its interactions with biological molecules and its potential as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3,3-difluoro-octahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate involves its interaction with specific molecular targets . The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable tool in drug discovery and development. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

tert-butyl 3,3-difluoro-octahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate can be compared with other similar compounds, such as :

    tert-butyl 3,3-difluoro-octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate: This compound has a similar structure but differs in the position of the carboxylate group.

    tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-4-carboxylate: This compound lacks the fluorine atoms, resulting in different chemical properties and reactivity.

    tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: This compound has a different core structure but shares the difluoro and tert-butyl substituents.

The uniqueness of this compound lies in its specific substitution pattern and the presence of fluorine atoms, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 3,3-difluoro-2,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F2N2O2/c1-11(2,3)18-10(17)16-5-4-9-8(6-16)12(13,14)7-15-9/h8-9,15H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVNFFNXDUWBPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)C(CN2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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